![molecular formula C23H24N2O7 B13682601 Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13682601.png)
Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[24]heptane-6-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the benzoyl group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction.
Methoxylation and nitration: The methoxy and nitro groups are introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of flow microreactor systems for more efficient and sustainable synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Sodium methoxide or other strong nucleophiles can be employed.
Major Products Formed
Reduction of the nitro group: Forms the corresponding amine.
Reduction of the benzoyl group: Forms the corresponding benzyl alcohol.
Substitution of the methoxy group: Forms various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets.
Industrial Applications: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The spirocyclic structure may also play a role in its binding to biological targets, influencing its pharmacological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate: Similar compounds include other spirocyclic compounds with different substituents on the aromatic ring.
Spirocyclic Compounds: Compounds with similar spirocyclic structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C23H24N2O7 |
|---|---|
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
methyl 5-(5-methoxy-2-nitro-4-phenylmethoxybenzoyl)-5-azaspiro[2.4]heptane-6-carboxylate |
InChI |
InChI=1S/C23H24N2O7/c1-30-19-10-16(21(26)24-14-23(8-9-23)12-18(24)22(27)31-2)17(25(28)29)11-20(19)32-13-15-6-4-3-5-7-15/h3-7,10-11,18H,8-9,12-14H2,1-2H3 |
InChI-Schlüssel |
ISZFGMJHGIVKKT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CC3(CC3)CC2C(=O)OC)[N+](=O)[O-])OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


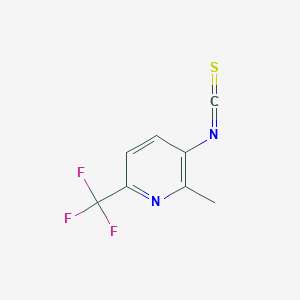
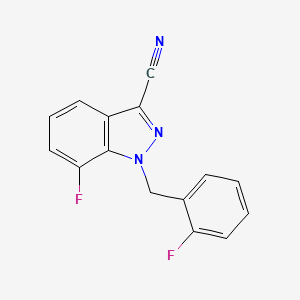
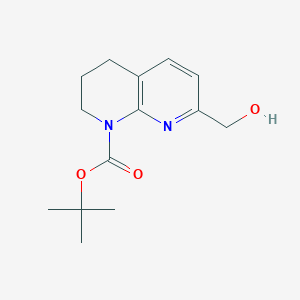
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13682547.png)
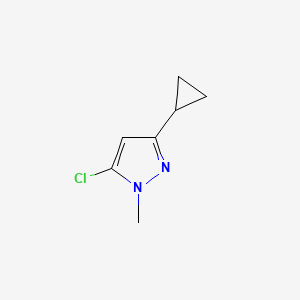
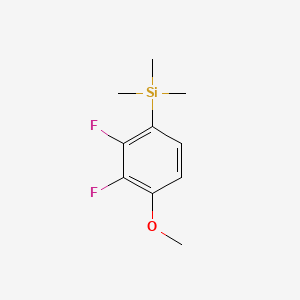

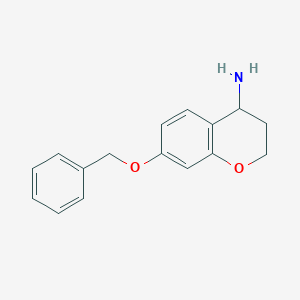
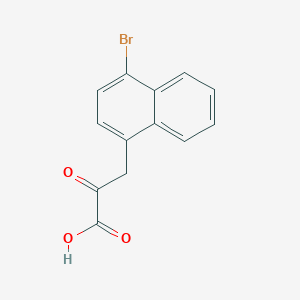



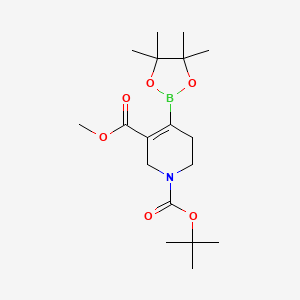
![trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane](/img/structure/B13682616.png)
